2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile
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Overview
Description
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, a phenyl ring, an oxazole ring, and a pyridine moiety. Its multifaceted structure suggests it could interact with multiple biological targets, making it a candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile typically involves several steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Phenyl Ring: The phenyl ring with a sulfonyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Piperidine Ring: The piperidine ring can be added through a reductive amination reaction.
Addition of the Pyridine Moiety: The pyridine group can be attached using a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.
Solvents: Selection of solvents that maximize reaction efficiency and minimize environmental impact.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring.
Reduction: Reduction reactions can modify the nitro or carbonyl groups if present in derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.
Receptor Binding: Potential to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Its structure suggests it could be a lead compound for developing new pharmaceuticals, particularly in targeting specific proteins or pathways.
Diagnostics: Possible use in diagnostic imaging or as a biomarker.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a kinase enzyme, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(aminomethyl)oxazole-4-carbonitrile: Similar structure but lacks the pyridine moiety.
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-2-ylmethyl)amino)oxazole-4-carbonitrile: Similar but with a different position of the pyridine ring.
Uniqueness
The presence of both the piperidine and pyridine rings, along with the sulfonyl and oxazole groups, makes 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile unique. This combination of functional groups allows for diverse interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-8-11-27(12-9-16)31(28,29)19-6-4-18(5-7-19)21-26-20(13-23)22(30-21)25-15-17-3-2-10-24-14-17/h2-7,10,14,16,25H,8-9,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMTSIXYLIYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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